2-amino-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide hydrochloride
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Overview
Description
2-Amino-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This compound has garnered attention due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of amino acids or their derivatives.
Introduction of the Phenyl Group: The phenyl group is introduced through a reaction with benzene derivatives.
Amination: The amino group is introduced through amination reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
2-Amino-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide hydrochloride has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to biological responses. The exact mechanism of action may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Amino-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide hydrochloride is unique due to its specific structure and biological activities. Similar compounds include:
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound has similar structural features but different functional groups.
2-amino-N-(5-methyl-1,2-oxazol-3-yl)propanamide: This compound lacks the phenyl group, resulting in different biological activities.
Properties
IUPAC Name |
2-amino-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-9-7-12(16-18-9)15-13(17)11(14)8-10-5-3-2-4-6-10;/h2-7,11H,8,14H2,1H3,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVXKTVYSXZXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(CC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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